molecular formula C8H8ClFO B1593440 2-Fluoro-5-methoxybenzyl chloride CAS No. 1076197-70-0

2-Fluoro-5-methoxybenzyl chloride

Cat. No. B1593440
M. Wt: 174.6 g/mol
InChI Key: GLHVGEFEOAJQCI-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxybenzyl chloride” is a chemical compound with the molecular formula C8H8ClFO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methoxybenzyl chloride” can be represented by the SMILES string COC1=CC=C(C(F)=C1)CCl . The InChI representation is 1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 .

Scientific Research Applications

Reactivity and Mechanistic Insights

  • The study by Amyes and Richard (1990) on the reactivity of 4-methoxybenzyl derivatives, including chlorides, provides insights into the stepwise and concerted substitution reactions these compounds undergo. This research highlights the complex mechanisms and intermediate carbocation stability, which could be relevant to understanding the reactivity of 2-Fluoro-5-methoxybenzyl chloride in synthetic applications (Amyes & Richard, 1990).

Synthesis and Functionalization

  • Danks, Slade, and Varcoe (2002) explored radiation-grafted alkaline anion-exchange membranes using vinylbenzyl chloride, which could suggest potential applications of 2-Fluoro-5-methoxybenzyl chloride in the modification of polymeric materials for energy applications (Danks, Slade, & Varcoe, 2002).

Drug Synthesis and Protecting Groups

  • Akiyama et al. (1990) utilized p-methoxybenzyl (PMB) as a new N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, demonstrating the utility of methoxybenzyl derivatives in selective protection and deprotection strategies in pharmaceutical synthesis (Akiyama et al., 1990).

Advanced Materials and Catalysis

  • Hobbs et al. (2010) investigated N-heterocyclic carbenes with fluorophenyl substituents, utilizing compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. This research might hint at the potential of fluoro-methoxybenzyl derivatives in developing new catalytic materials or ligands for transition metal catalysts (Hobbs et al., 2010).

Molecular Interactions and DNA

  • The synthesis of quaternary ammonium surfactants by Zhao et al. (2014), which included methoxybenzyl-containing compounds, illustrates the potential for 2-Fluoro-5-methoxybenzyl chloride in the design of surfactants with high surface activity and antimicrobial properties (Zhao et al., 2014).

Safety And Hazards

“2-Fluoro-5-methoxybenzyl chloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHVGEFEOAJQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649944
Record name 2-(Chloromethyl)-1-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxybenzyl chloride

CAS RN

1076197-70-0
Record name 2-(Chloromethyl)-1-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1-fluoro-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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